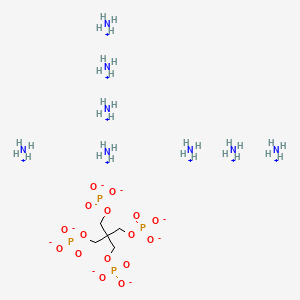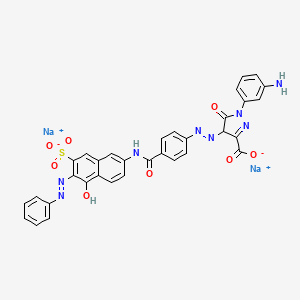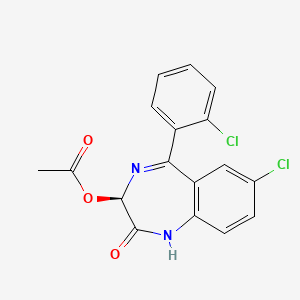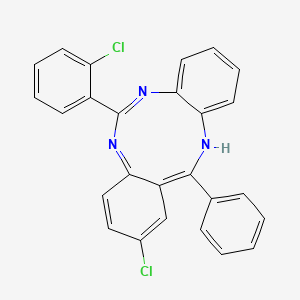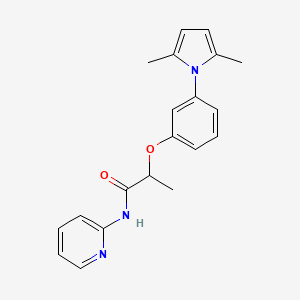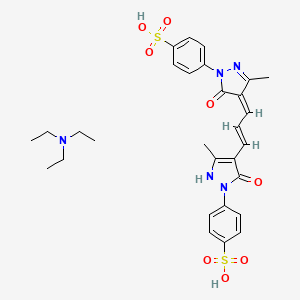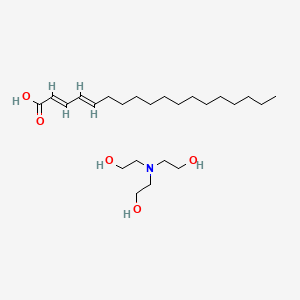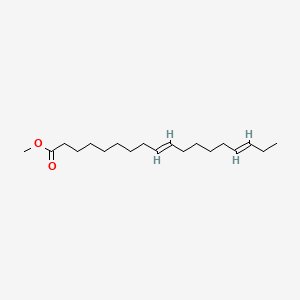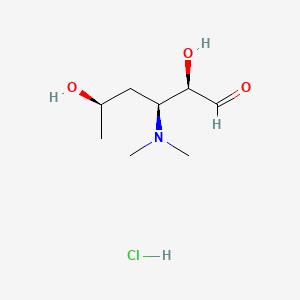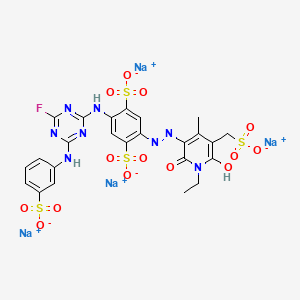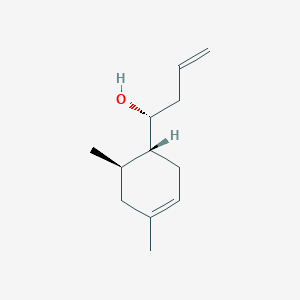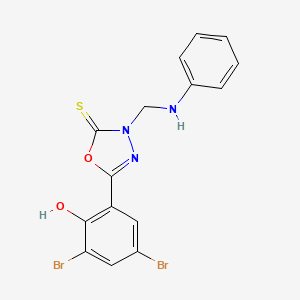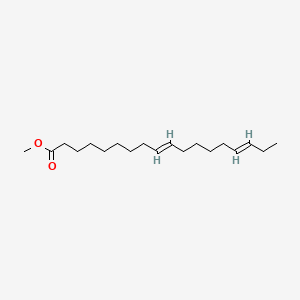
Methyl trans,trans-9,15-octadecadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl trans,trans-9,15-octadecadienoate, also known as linolelaidic acid methyl ester, is a fatty acid methyl ester with the molecular formula C19H34O2. This compound is a derivative of linoleic acid and is characterized by its two trans double bonds located at the 9th and 15th carbon positions. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl trans,trans-9,15-octadecadienoate can be synthesized through the esterification of linolelaidic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Linolelaidic acid+MethanolAcid catalystMethyl trans,trans-9,15-octadecadienoate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process includes the continuous feeding of linolelaidic acid and methanol into the reactor, along with the acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to ensure complete conversion. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl trans,trans-9,15-octadecadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroperoxides.
Reduction: Reduction reactions can convert the trans double bonds to single bonds, forming saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated esters.
Substitution: Amides, alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl trans,trans-9,15-octadecadienoate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: Studied for its effects on cell membrane fluidity and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Wirkmechanismus
The mechanism of action of methyl trans,trans-9,15-octadecadienoate involves its interaction with cell membranes and enzymes. The compound can incorporate into cell membranes, altering their fluidity and affecting membrane-bound proteins and receptors. Additionally, it can undergo metabolic transformations to produce bioactive metabolites that modulate various signaling pathways, including those involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Methyl trans,trans-9,15-octadecadienoate can be compared with other fatty acid methyl esters such as:
Methyl linoleate: Contains cis double bonds and is more prone to oxidation.
Methyl oleate: Contains a single cis double bond and is less reactive.
Methyl stearate: A saturated ester with no double bonds, making it more stable.
The uniqueness of this compound lies in its trans double bonds, which confer distinct chemical and physical properties compared to its cis counterparts.
Eigenschaften
CAS-Nummer |
56630-73-0 |
|---|---|
Molekularformel |
C19H34O2 |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
methyl (9E,15E)-octadeca-9,15-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,10-11H,3,6-9,12-18H2,1-2H3/b5-4+,11-10+ |
InChI-Schlüssel |
OTROKOXHZSGHEN-PMXBNEBOSA-N |
Isomerische SMILES |
CC/C=C/CCCC/C=C/CCCCCCCC(=O)OC |
Kanonische SMILES |
CCC=CCCCCC=CCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



